molecular formula C10H18Cl2N2O B1384670 2-Amino-1-[4-(dimethylamino)phenyl]ethanol CAS No. 56796-70-4

2-Amino-1-[4-(dimethylamino)phenyl]ethanol

Cat. No.: B1384670
CAS No.: 56796-70-4
M. Wt: 253.17 g/mol
InChI Key: JOHKOSYWLOJLDL-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(dimethylamino)phenyl]ethanol is an organic compound with the molecular formula C10H15NO. It is also known as 4-(dimethylamino)phenethyl alcohol. This compound is characterized by the presence of an amino group, a dimethylamino group, and a hydroxyl group attached to a phenyl ring. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(dimethylamino)phenyl]ethanol can be achieved through several methods. One common approach involves the reduction of 2-amino-4’-dimethylaminoacetophenone using sodium borohydride in methanol and dichloromethane at room temperature . Another method includes the reaction of 2-amino-4’-dimethylaminoacetophenone with hydrochloric acid to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(dimethylamino)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

2-Amino-1-[4-(dimethylamino)phenyl]ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenethyl alcohol
  • 2-Amino-1,2-diphenylethanol
  • N,N-Dimethylaniline

Uniqueness

2-Amino-1-[4-(dimethylamino)phenyl]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a nucleophile and an electrophile makes it versatile in various chemical reactions. Additionally, its fluorescent properties make it valuable in diagnostic applications .

Properties

IUPAC Name

2-amino-1-[4-(dimethylamino)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZOGWDBVOOQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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